molecular formula C30H25NO3 B11087410 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one

5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one

Cat. No.: B11087410
M. Wt: 447.5 g/mol
InChI Key: ZMKZYYHUVDWHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one is a complex organic compound that belongs to the class of pyranoquinolones. Pyranoquinolones are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . The reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one involves its interaction with various molecular targets and pathways. It can inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions lead to its diverse biological activities, including cytotoxicity against cancer cells and antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one include other pyranoquinolones and furoquinolones. These compounds share similar structural motifs and biological activities but may differ in their specific pharmacological properties and applications . For example, furoquinolones are known for their antimicrobial and insecticidal activities .

Properties

Molecular Formula

C30H25NO3

Molecular Weight

447.5 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-4-phenyl-3-oxa-9-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),11,13,15,17-hexaen-6-one

InChI

InChI=1S/C30H25NO3/c1-2-33-22-15-12-21(13-16-22)29-28-25(32)18-26(20-9-4-3-5-10-20)34-30(28)27-23-11-7-6-8-19(23)14-17-24(27)31-29/h3-17,26,29,31H,2,18H2,1H3

InChI Key

ZMKZYYHUVDWHTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C4=C(N2)C=CC5=CC=CC=C54)OC(CC3=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.